molecular formula C15H12N4O3 B14091357 2,3-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinoxaline-6-carboxamide

2,3-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinoxaline-6-carboxamide

Cat. No.: B14091357
M. Wt: 296.28 g/mol
InChI Key: GKUBATSLOBDROU-UHFFFAOYSA-N
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Description

2,3-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoxaline core, a pyridine moiety, and multiple functional groups that contribute to its reactivity and potential biological activity.

Preparation Methods

The synthesis of 2,3-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinoxaline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine with a dicarbonyl compound, such as glyoxal, under acidic conditions to form the quinoxaline ring.

    Introduction of the Pyridine Moiety: The pyridine group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate leaving group on the quinoxaline core.

    Functional Group Modifications:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2,3-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinoxaline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.

    Substitution: The pyridine moiety and other functional groups can participate in nucleophilic or electrophilic substitution reactions.

    Condensation: The compound can undergo condensation reactions with other carbonyl-containing compounds to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could be harnessed for therapeutic purposes, such as targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 2,3-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinoxaline-6-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

2,3-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinoxaline-6-carboxamide can be compared with other quinoxaline derivatives, such as:

    2,3-dioxo-1,2,3,4-tetrahydroquinoxaline: Lacks the pyridine moiety and carboxamide group, resulting in different reactivity and biological activity.

    N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinoxaline-6-carboxamide: Lacks the dioxo groups, which may affect its chemical and biological properties.

    Quinoxaline-6-carboxamide: A simpler structure that may serve as a precursor or intermediate in the synthesis of more complex derivatives.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential biological activity that may not be present in other similar compounds.

Properties

Molecular Formula

C15H12N4O3

Molecular Weight

296.28 g/mol

IUPAC Name

2,3-dioxo-N-(pyridin-3-ylmethyl)-1,4-dihydroquinoxaline-6-carboxamide

InChI

InChI=1S/C15H12N4O3/c20-13(17-8-9-2-1-5-16-7-9)10-3-4-11-12(6-10)19-15(22)14(21)18-11/h1-7H,8H2,(H,17,20)(H,18,21)(H,19,22)

InChI Key

GKUBATSLOBDROU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3

Origin of Product

United States

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